molecular formula C9H9ClN2O B1269105 1-(1H-Benzimidazol-2-yl)-2-chloroethanol CAS No. 400073-85-0

1-(1H-Benzimidazol-2-yl)-2-chloroethanol

Cat. No. B1269105
CAS RN: 400073-85-0
M. Wt: 196.63 g/mol
InChI Key: JIPNJBGVSHUMOO-UHFFFAOYSA-N
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Description

Benzimidazole is a bicyclic molecule composed of a benzene ring fused with a five-membered imidazole ring . It’s an important heterocyclic pharmacophore due to its association with a wide range of biological activities .


Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. For instance, 1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine and 2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole have been prepared and characterized .


Molecular Structure Analysis

The benzimidazole core is planar and is isostructural with naturally occurring nucleotides . This similarity to natural molecules has led to the preparation of derivatives that can be utilized in medicinal chemistry .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to show a broad spectrum of pharmacological properties . For example, new 1H-benzimidazole-2-yl hydrazones have shown combined antiparasitic and antioxidant activity .


Physical And Chemical Properties Analysis

Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole . It’s highly soluble in water and other polar solvents .

Scientific Research Applications

BECA has a wide range of applications in scientific research, including synthesis, biochemical and physiological studies. It has been used to synthesize a variety of compounds, including heterocyclic compounds and pharmaceuticals. It has also been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of drugs.

Mechanism of Action

Target of Action

The primary target of 1-(1H-Benzimidazol-2-yl)-2-chloroethanol is likely to be related to the benzimidazole moiety, which is known to have diverse pharmacological activities . Benzimidazole derivatives have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The compound’s interaction with tubulin proteins has also been noted .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it has been suggested that the compound can bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad-spectrum pharmacological properties of benzimidazole derivatives . The compound’s ability to react with various free radicals, such as ˙OCH3, ˙OOH, and ˙OOCH3, suggests that it may influence oxidative stress pathways .

Pharmacokinetics

For instance, in the case of carbendazim, a benzimidazole derivative, it was found that a significant portion of an oral dose was eliminated with the urine within 24 hours .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, reflecting its broad-spectrum pharmacological properties. For example, benzimidazole derivatives have been reported to exhibit antiproliferative activity on tumor cell lines . Additionally, the compound’s ability to react with various free radicals suggests that it may have antioxidant properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antioxidant activity was elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose . This suggests that the compound’s action may be influenced by the presence of certain molecules and ions in its environment.

Advantages and Limitations for Lab Experiments

The use of BECA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, is relatively easy to synthesize, and has a wide range of applications in scientific research. However, there are some limitations to the use of BECA in laboratory experiments. It is an unstable compound and can be easily oxidized or hydrolyzed in the presence of light and air.

Future Directions

The use of BECA in laboratory experiments has a wide range of potential future applications. It could be used to further study the mechanism of action of drugs, to investigate the biochemical and physiological effects of drugs, and to develop new drugs with improved efficacy. Additionally, it could be used to synthesize a variety of compounds, including heterocyclic compounds and pharmaceuticals. Furthermore, it could be used to investigate the biological activity of a variety of compounds, including natural products, toxins, and drugs.

Synthesis Methods

BECA can be synthesized by reacting benzimidazole with 2-chloroethanol in the presence of a base catalyst. The reaction is typically carried out in an inert atmosphere at a temperature of 70-80°C. The reaction can be monitored by thin layer chromatography (TLC) and the product can be isolated by distillation.

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-chloroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4,8,13H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPNJBGVSHUMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343511
Record name 1-(1H-Benzimidazol-2-yl)-2-chloroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400073-85-0
Record name α-(Chloromethyl)-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400073-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Benzimidazol-2-yl)-2-chloroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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